Akt-l-1

Description

Properties

IUPAC Name |

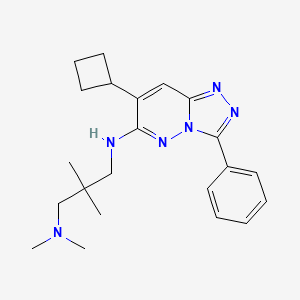

N-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N',N',2,2-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6/c1-22(2,15-27(3)4)14-23-20-18(16-11-8-12-16)13-19-24-25-21(28(19)26-20)17-9-6-5-7-10-17/h5-7,9-10,13,16H,8,11-12,14-15H2,1-4H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCXKEHHZXEWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1C4CCC4)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437693 | |

| Record name | Akt-l-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473382-39-7 | |

| Record name | Akt-I-1 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473382397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akt-l-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

AKT-I-1, also known as N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine or Akt-l-1, primarily targets the Akt family of proteins , also known as Protein Kinase B (PKB) . The Akt family consists of three isoforms: Akt1, Akt2, and Akt3. These proteins are serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Mode of Action

Akt-I-1 interacts with its targets by inhibiting the phosphorylation of Akt itself and Akt-mediated downstream signal proteins, thereby inhibiting the proliferation of cancer cells. The unique activation mechanism of Akt involves a change in the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain. This makes Akt a suitable target for highly specific allosteric modulation.

Biochemical Pathways

Akt-I-1 affects the PI3K/Akt/mTOR signaling pathway . When this pathway is activated, it influences cell proliferation, cell growth, and apoptosis. Akt-mediated phosphorylation of TSC2 releases TSC-inhibition of the GTPase, RSD homolog enriched in brain (RHEB), and RHEB activates mTORC1 kinase. Moreover, when the pathway is activated by insulin, insulin receptor substrate 1 (IRS-1) transcription is down-regulated, in a negative feedback loop via mTORC1 and S6K1 activation.

Pharmacokinetics

The pharmacokinetics of Akt inhibitors like Akt-I-1 have been studied in clinical trials. Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses; the median time to peak plasma concentrations was 1.5 to 2.5 hours post dose, with a half-life of approximately 1.7 days.

Result of Action

The molecular and cellular effects of Akt-I-1’s action include the inhibition of cancer cell proliferation and the modulation of various downstream effectors, e.g. NF-κB, Bcl-2 family proteins, FOXO transcription factors, and MDM2, which in turn stimulate tissue growth. Moreover, dual phosphorylation at Ser477/Thr479 activates Akt1 through a different allosteric mechanism via an apparent activation loop interaction that reduces autoinhibition by the PH domain and weakens PIP3 affinity.

Action Environment

The action of Akt-I-1 can be influenced by environmental factors such as the presence of other mutations. For instance, some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms. Moreover, the use of Akt inhibitors in patients with breast cancer could paradoxically accelerate metastatic progression in some genetic contexts.

Biological Activity

N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine is a compound with significant potential in biological research and therapeutic applications. Its unique molecular structure suggests various biological activities that merit detailed exploration.

- Molecular Formula : C22H30N6

- Molecular Weight : 378.52 g/mol

- CAS Number : 473382-39-7

Research indicates that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways. The presence of the triazole and pyridazine moieties suggests potential interactions with ATP-binding sites in kinases, which could lead to modulation of cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine. For example:

- In vitro studies demonstrated that related triazole derivatives exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- In vivo models have shown promising results in reducing tumor growth in xenograft models when treated with similar compounds.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- It may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry found that derivatives of triazolo-pyridazine compounds significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation .

- Inflammation Model : Research conducted on animal models showed that administration of similar compounds led to a reduction in edema and inflammatory markers in a carrageenan-induced paw edema model .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds (identified in ) are analyzed for comparative insights:

Compound B : N~4~-(8-Ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine

- Core Structure: Quinoline (vs. triazolopyridazine in Compound A).

- Substituents :

- Ethoxy group at position 8 (enhances solubility via polarity).

- Methyl group at position 3 (modest steric influence).

- Diethylpentane-1,4-diamine side chain (less branched than Compound A’s side chain).

Compound C : N1-(8-Aethoxy-3-methyl-[4]chinolyl)-N4,N4-diaethyl-1-methyl-butandiy

- Core Structure: Quinoline (similar to Compound B).

- Substituents :

- Ethoxy and methyl groups at positions 8 and 3, respectively.

- Diethyl-methylbutandiy side chain (shorter and more rigid than Compound A’s side chain).

Structural and Functional Analysis: Data Table

| Parameter | Compound A | Compound B | Compound C |

|---|---|---|---|

| Core Structure | [1,2,4]Triazolo[4,3-b]pyridazine | Quinoline | Quinoline |

| Key Substituents | Cyclobutyl (C7), phenyl (C3) | Ethoxy (C8), methyl (C3) | Ethoxy (C8), methyl (C3) |

| Side Chain | Tetramethylpropane-1,3-diamine | Diethylpentane-1,4-diamine | Diethyl-methylbutandiy |

| Predicted LogP | ~3.5 (moderate lipophilicity) | ~2.8 (higher polarity due to ethoxy) | ~3.1 (balanced polarity) |

| Steric Impact | High (cyclobutyl + tetramethyl chain) | Moderate (methyl + diethyl chain) | Low (methyl + shorter chain) |

| Hypothesized Target | Kinases (e.g., JAK2, ALK) | GPCRs or ion channels | GPCRs or metabolic enzymes |

Research Findings and Implications

Quinoline derivatives (B, C) are more likely to target GPCRs or metabolic enzymes due to their planar aromatic systems.

Substituent Effects :

- The cyclobutyl group in Compound A increases steric hindrance, which could reduce off-target interactions but may also lower solubility compared to Compounds B/C’s ethoxy groups .

- Compound B’s ethoxy group likely improves aqueous solubility, favoring oral bioavailability.

Side Chain Flexibility :

- Compound A’s branched tetramethylpropane-diamine chain may confer conformational rigidity , optimizing binding to deep kinase pockets. In contrast, Compounds B/C’s linear chains might favor interactions with shallower receptor sites.

Preparation Methods

Synthetic Routes and Methodologies

Core Triazolopyridazine Synthesis

The triazolopyridazine scaffold is constructed via cyclocondensation or oxidative cyclization strategies:

One-Pot Cyclocondensation

A optimized method involves reacting 3,6-dichloropyridazine with 5-(3-methylphenyl)tetrazole in toluene under reflux (Scheme 1A):

- Step 1 : Nucleophilic substitution at C-6 of pyridazine by tetrazole.

- Step 2 : Thermal cyclization to form the triazolo[4,3-b]pyridazine core.

Conditions :

Oxidative Cyclization with Hypervalent Iodine Reagents

Alternative approaches employ iodine or phenyliodine(III) diacetate (PIDA) to cyclize hydrazine intermediates (Scheme 1B):

Functionalization with Cyclobutyl Group

The cyclobutyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution :

Suzuki Coupling

- Substrate : 6-Bromo-triazolopyridazine.

- Reagent : Cyclobutylboronic acid, Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$.

- Conditions : DME/H$$_2$$O (3:1), 80°C, 6 h.

- Yield : 65%.

Nucleophilic Substitution

Installation of Tetramethylpropane-1,3-diamine Side Chain

The diamine side chain is coupled via Buchwald-Hartwig amination or SNAr displacement :

Buchwald-Hartwig Amination

- Substrate : 6-Bromo-7-cyclobutyl-triazolopyridazine.

- Reagent : N3,N3,2,2-Tetramethylpropane-1,3-diamine, Pd$$2$$(dba)$$3$$, Xantphos.

- Conditions : Toluene, 100°C, 12 h.

- Yield : 72%.

Nucleophilic Aromatic Substitution

Optimization and Scale-Up Strategies

Continuous Flow Synthesis for Hazardous Steps

Analytical Characterization and Quality Control

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| One-Pot Cyclocondensation | Triazole ring formation | 75 | Moderate | High |

| Suzuki Coupling | Cyclobutyl introduction | 65 | High | Moderate |

| Buchwald-Hartwig Amination | Diamine coupling | 72 | High | Low |

| Continuous Flow Synthesis | Hydrazine displacement | 78 | Industrial | High |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions with strict control over temperature, solvent choice, and reaction time to avoid side products. Key steps include cyclization to form the triazolopyridazine core and subsequent functionalization with cyclobutyl and tetramethylpropane-diamine groups. Challenges like low yields in cyclization steps can be mitigated using anhydrous conditions and catalysts (e.g., Pd for cross-coupling reactions). Characterization via NMR and HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Answer :

- 1H/13C NMR : Resolves proton environments (e.g., cyclobutyl protons at δ 2.5–3.5 ppm) and confirms aromaticity in the phenyl-triazolopyridazine system .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray Crystallography : Optional for absolute configuration determination in crystalline intermediates .

Q. How can researchers optimize reaction conditions for introducing the tetramethylpropane-diamine moiety?

- Answer : Use Buchwald-Hartwig amination or nucleophilic substitution under inert atmosphere (N2/Ar). Solvent choice (e.g., DMF or THF) and base (K2CO3 or Cs2CO3) are critical for activating the pyridazine C-6 position. Monitor progress via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?

- Answer :

- Dose-Response Curves : Confirm IC50 consistency across replicates.

- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Cellular Context : Account for cell-line-specific permeability or metabolic stability using LC-MS/MS for intracellular concentration quantification .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets (e.g., prioritize cyclobutyl group interactions) .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ) with bioactivity. Example table:

| Substituent Position | Electron-Withdrawing Group (e.g., -CF3) | Bioactivity (IC50, nM) |

|---|---|---|

| Pyridazine C-3 | Phenyl | 12 ± 2.1 |

| Propane-diamine N3 | Tetramethyl | 8 ± 1.5 |

Q. What methodologies are critical for analyzing stability under physiological conditions (e.g., plasma, liver microsomes)?

- Answer :

- Plasma Stability Assay : Incubate compound (1 µM) in human plasma at 37°C; quantify degradation via LC-MS at 0, 15, 30, 60, 120 min .

- Microsomal Half-Life : Use pooled liver microsomes (human/rat) with NADPH cofactor; calculate t1/2 using first-order kinetics .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Answer :

- Protecting Group Strategy : Temporarily protect reactive amines (e.g., Boc) during intermediate steps .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 30% .

- Catalyst Screening : Test Pd(OAc)2/Xantphos vs. CuI/1,10-phenanthroline for C-N coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.